丝-苯

描述

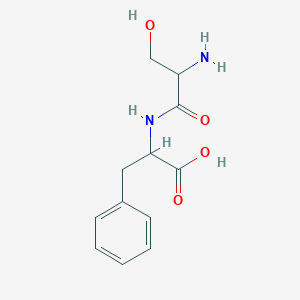

The Ser-Phe dipeptide is a combination of the amino acids serine (Ser) and phenylalanine (Phe). This dipeptide is of interest in various biochemical contexts, including protein structure, enzyme activity, and peptide synthesis. The substitution of Ser with Phe can lead to significant changes in protein stability and function, as seen in the T4 lysozyme mutant Ser 117 → Phe, which exhibits increased thermostability compared to the wild-type protein .

Synthesis Analysis

The synthesis of peptides containing Ser and Phe has been explored in several studies. For instance, the synthesis of the nucleopeptide Phac-Phe-Val-Ser(p3'ACT)-Gly-OH involves a stepwise solid-phase synthesis, where the peptide is assembled on an insoluble matrix, and the oligonucleotide chain elongation is carried out at the serine hydroxyl group . Additionally, the synthesis of sequential polypeptides containing O-phospho-L-serine (Ser(P)) has been reported, where Ser(P)-containing dipeptides and polypeptides were synthesized using a novel method that may contribute to the development of hybrid formulations of marine and biomimetic protein minerals .

Molecular Structure Analysis

The molecular structure of Ser-Phe-containing peptides can be significantly altered by the substitution of Ser with Phe. In the T4 lysozyme mutant, the Phe side chain is buried in the hydrophobic core of the protein, leading to rearrangements of surrounding side chains and main-chain shifts . The crystal structure of a model peptide Boc-Ser-Phe-OCH3 shows a beta-strand-like conformation, with the Ser side chain forming an intramolecular weak hydrogen bond .

Chemical Reactions Analysis

The interaction of peptides containing the Ser-Phe subunit with metal ions has been studied. For example, the peptide Phe-Phe-Ser-Asp-Lys forms complexes with Cu(II) ions, with evidence for axial coordination of the β-carboxyl group of the Asp residue . This interaction is important for understanding the coordination chemistry of peptides and their potential applications in bioinorganic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ser-Phe-containing peptides are influenced by their amino acid composition and sequence. The stability, solubility, and reactivity of these peptides can vary widely. For instance, the Ser 117 → Phe mutation in T4 lysozyme increases the protein's thermostability and alters its enzymatic activity . The synthesis of α,α-disubstituted glycines, or 'α-chimeras', combining side chains of amino acids like Ser and Phe, has been reported to yield novel amino acid building blocks with specific conformational properties .

Relevant Case Studies

The T4 lysozyme mutant Ser 117 → Phe serves as a case study for understanding the impact of amino acid substitutions on protein stability and function. The mutant is more thermostable than the wild-type and illustrates how proteins can accommodate large structural changes that increase thermal stability . Another case study involves the synthesis of the nucleopeptide Phac-Phe-Val-Ser(p3'ACT)-Gly-OH, which demonstrates the potential of solid-phase synthesis for creating complex peptides with functional groups .

科学研究应用

1. 粒子辐射下苯丙氨酸向酪氨酸的转化

表面增强拉曼散射 (SERS) 技术应用于辐射化学,以研究生化反应,例如粒子辐射下苯丙氨酸 (Phe) 的氧化。SERS 在这些过程中作为一种灵敏的探针,突出了其在放射生物学研究中的有效性,并提供了粒子辐射与生物系统之间相互作用的见解(Zhang 等人,2014)。

2. 细胞凋亡过程中活细胞胞外 pH 感测

已经开发了基于 SERS 的技术,用于在细胞凋亡等细胞过程中原位感测胞外 pH。此应用对于理解与 pH 相关的生物学和病理问题至关重要,展示了 SERS 在生物学研究中的多功能性(Xu 等人,2018)。

3. SERS 活性电纺聚合物网格用于细胞微环境 pH 测量

金涂层聚合物网格等创新技术能够通过 SERS 实时测量胞外 pH。这些传感器检测由代谢引起的 pH 变化,为微观研究胞外 pH 及其在疾病病理学中的作用提供了一个独特的平台(Skinner 等人,2021)。

4. 绘制复杂培养基中活细胞的胞外 pH

SERS 用于绘制活细胞的胞外 pH,突出了正常细胞和肿瘤细胞之间的 pH 差异。此方法允许准确感测和绘制细胞环境中的 pH,有助于研究 pH 依赖性细胞行为(Sun 等人,2015)。

5. 使用 BSA 包被的纳米颗粒改善细胞内 pH 感测

已经开发了基于 SERS 的技术用于细胞内 pH 分析,使用改性的纳米颗粒来实现高灵敏度和生物相容性。这一进步解决了 SERS 基于 pH 感测的生物学应用中的挑战(Zheng 等人,2014)。

6. 苯丙氨酸对映异构体的对映分析

SERS 光谱用于对映分析,区分 D- 和 L-苯丙氨酸对映异构体。此应用展示了 SERS 在详细分子研究中的潜力(He 等人,2022)。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-9(7-15)11(16)14-10(12(17)18)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRSMGDOHLTBE-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ser-phe | |

CAS RN |

16875-28-8 | |

| Record name | L-Seryl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16875-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

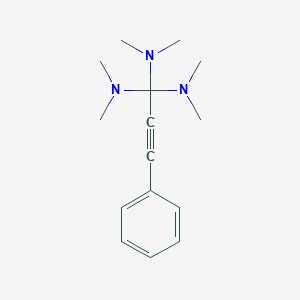

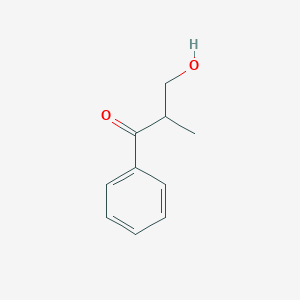

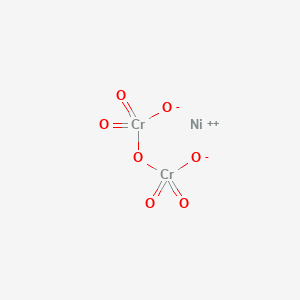

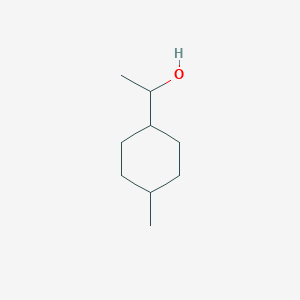

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)

![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)